2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(m-tolyl)acetamide
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Description
2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(m-tolyl)acetamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MTAA, and it is a thioacetamide derivative that has been synthesized for its potential as a therapeutic agent.
Scientific Research Applications
Antitumor Applications
One study discusses the synthesis of classical antifolates derived from the dihydropyrimidin-4-yl)thio structure, showing potent inhibitory activity against both human dihydrofolate reductase (DHFR) and human thymidylate synthase (TS). These compounds have shown significant tumor inhibitory activity, demonstrating the potential for this chemical structure in cancer treatment (Gangjee et al., 2005). Additionally, another study focusing on the synthesis, docking study, and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine highlighted its anticonvulsant properties, further emphasizing the versatility of this core structure (Severina et al., 2020).
Antimicrobial and Anti-inflammatory Activities
Research on pyrimidinone and oxazinone derivatives fused with thiophene rings using 2-chloro-6-ethoxy-4-acetylpyridine as the starting material has shown these compounds to possess good antibacterial and antifungal activities. This study indicates the potential for developing new antimicrobial agents based on this chemical backbone (Hossan et al., 2012).
Structural and Mechanistic Insights
Crystal structure analysis of related compounds provides insights into their molecular conformation, which is crucial for understanding their interaction with biological targets. For instance, the study on the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate and its derivatives illustrates the importance of molecular structure in their biological activity (Subasri et al., 2016).
properties
IUPAC Name |
2-[(5-methyl-2-oxo-1H-pyrimidin-6-yl)sulfanyl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-9-4-3-5-11(6-9)16-12(18)8-20-13-10(2)7-15-14(19)17-13/h3-7H,8H2,1-2H3,(H,16,18)(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSGTGQDDPPFIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=C(C=NC(=O)N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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